(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl moiety play crucial roles in its reactivity and binding affinity to target proteins or enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Cyano-3-(2,4-dichlorophenyl)prop-2-enamide
- (E)-2-Cyano-3-(3,5-dichlorophenyl)prop-2-enamide
- (E)-2-Cyano-3-(2,5-difluorophenyl)prop-2-enamide
Uniqueness
(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIYUMXRFHVMPH-XVNBXDOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(C#N)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C(\C#N)/C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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